molecular formula C22H17N3O5 B3814878 2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide

2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B3814878
M. Wt: 403.4 g/mol
InChI Key: WOIDRKUWAHZDDW-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide is a complex organic compound that features a benzodioxole moiety, a quinoline group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c26-22(24-10-14-7-15-3-1-2-4-17(15)23-9-14)18-11-28-21(25-18)12-27-16-5-6-19-20(8-16)30-13-29-19/h1-9,11H,10,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIDRKUWAHZDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NC(=CO3)C(=O)NCC4=CC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Quinoline Group Introduction: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Oxazole Ring Formation: The oxazole ring can be constructed through the cyclization of α-haloketones with amides.

    Final Coupling: The final step involves coupling the benzodioxole and quinoline intermediates with the oxazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the quinoline group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases where quinoline and oxazole derivatives have shown efficacy, such as malaria or cancer.

Industry

In the industrial sector, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in π-π stacking interactions, while the quinoline group might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide
  • 2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-2-ylmethyl)-1,3-oxazole-4-carboxamide

Uniqueness

The unique combination of the benzodioxole, quinoline, and oxazole moieties in 2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yloxymethyl)-N-(quinolin-3-ylmethyl)-1,3-oxazole-4-carboxamide

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